molecular formula C21H26N2O3 B4006981 N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

Cat. No.: B4006981
M. Wt: 354.4 g/mol
InChI Key: KFZJFHPYRFJRMO-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a phenyl ring substituted with diethyl groups and a fused bicyclic system with a dioxo group

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-12-6-5-7-13(4-2)19(12)22-16(24)11-23-20(25)17-14-8-9-15(10-14)18(17)21(23)26/h5-7,14-15,17-18H,3-4,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZJFHPYRFJRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multiple steps, including the formation of the phenyl ring with diethyl substitutions and the construction of the bicyclic system. Common synthetic routes may include:

    Formation of the Phenyl Ring: Starting with a benzene derivative, diethyl groups are introduced via Friedel-Crafts alkylation.

    Construction of the Bicyclic System: The bicyclic system can be synthesized through a series of cyclization reactions, often involving intermediates such as lactams or cyclic anhydrides.

    Final Coupling: The phenyl ring and the bicyclic system are coupled through an acetamide linkage, typically using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the phenyl ring or the bicyclic system using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may target the carbonyl groups in the bicyclic system, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the acetamide linkage, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways or receptors.

    Materials Science: Use as a building block for advanced materials with unique properties, such as polymers or nanomaterials.

    Industrial Chemistry: Application in the synthesis of specialty chemicals, catalysts, or intermediates for other chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a diethyl-substituted phenyl ring and a complex bicyclic system, which may confer specific chemical and biological properties not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-diethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

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